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molecular formula C4H5Br2N B3119390 3,4-Dibromobutanenitrile CAS No. 25109-74-4

3,4-Dibromobutanenitrile

Cat. No. B3119390
M. Wt: 226.9 g/mol
InChI Key: MCHBWFDXJBLCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329348

Procedure details

To the refluxing solution of 75 g of 2-hydroxythiophenol [J. Pharm. Sci. 61, 2 (1972)] in 660 ml of acetone is added 42 g of potassium carbonate, followed by the dropwise addition of the solution of 33.5 g of 3,4-dibromobutyronitrile in 50 ml of acetone while stirring. After 30 minutes refluxing, a second, third, and fourth addition of 42 g potassium carbonate and 33.5 g of 3,4-dibromobutyronitrile is made. The whole mixture is refluxed for 20 hours, cooled and filtered. The filtrate is evaporated and the residue distilled in a bulb to bulb apparatus at 185° and 0.5 mmHg, to yield the 2-(1,4-benzoxathian-2-yl)-acetonitrile.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH2:20]Br)[CH2:17][C:18]#[N:19]>CC(C)=O>[O:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8][CH2:20][CH:16]1[CH2:17][C:18]#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
OC1=C(C=CC=C1)S
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
660 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
33.5 g
Type
reactant
Smiles
BrC(CC#N)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33.5 g
Type
reactant
Smiles
BrC(CC#N)CBr

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes refluxing
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture is refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in a bulb to bulb apparatus at 185°

Outcomes

Product
Name
Type
product
Smiles
O1C(CSC2=C1C=CC=C2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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